1-(Methylsulfonyl)indoline-2,3-dione
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Overview
Description
1-(Methylsulfonyl)indoline-2,3-dione is a chemical compound belonging to the indoline family, characterized by the presence of a sulfonyl group attached to the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylsulfonyl)indoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable scaffold in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: Lacks the methylsulfonyl group but shares the indoline core structure.
1-(Phenylsulfonyl)indoline-2,3-dione: Similar structure with a phenylsulfonyl group instead of a methylsulfonyl group.
Indole-2,3-dione: Similar core structure but lacks the sulfonyl group.
Uniqueness
1-(Methylsulfonyl)indoline-2,3-dione is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
58837-08-4 |
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Molecular Formula |
C9H7NO4S |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
1-methylsulfonylindole-2,3-dione |
InChI |
InChI=1S/C9H7NO4S/c1-15(13,14)10-7-5-3-2-4-6(7)8(11)9(10)12/h2-5H,1H3 |
InChI Key |
BVGXLMIDCHDPNC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
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